Diazomethane

Description

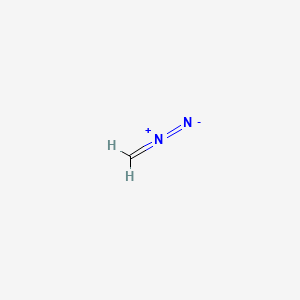

Structure

2D Structure

Propriétés

IUPAC Name |

diazomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N2/c1-3-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHKONLOYHBTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N2 | |

| Record name | DIAZOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAZOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024008 | |

| Record name | Diazomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diazomethane is a yellow gas with a musty odor that is shipped as a liquid under pressure. (NIOSH, 2022) Highly toxic by inhalation., Yellow gas with a musty odor; Note: Shipped as a liquefied compressed gas; [NIOSH], YELLOW GAS WITH CHARACTERISTIC ODOUR., Yellow gas with a musty odor., Yellow gas with a musty odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | DIAZOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diazomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIAZOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIAZOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/357 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diazomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-9 °F at 760 mmHg (NIOSH, 2023), -23 °C, -9 °F | |

| Record name | DIAZOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAZOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIAZOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIAZOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/357 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diazomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Flammable gas, NA (Gas) | |

| Record name | DIAZOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diazomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Soluble in ... benzene, alcohol, Very soluble in ether and dioxane, Decomposes in water, Solubility in water: reaction, Reacts | |

| Record name | DIAZOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAZOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIAZOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diazomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.45, Relative density (water = 1): 1.45, 1.45(relative gas density) | |

| Record name | DIAZOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIAZOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diazomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.45 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.45 (Air = 1), Relative vapor density (air = 1): 1.4, 1.45 | |

| Record name | DIAZOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAZOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIAZOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIAZOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/357 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), Vapor pressure, kPa at 25 °C: 520, >1 atm | |

| Record name | DIAZOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAZOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIAZOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/357 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diazomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellow gas [Note: Shipped as a liquefied compressed gas] | |

CAS No. |

334-88-3 | |

| Record name | DIAZOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diazomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAZOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60A625P70P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAZOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIAZOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIAZOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/357 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, diazo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA6ACFC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-229 °F (NIOSH, 2023), -145 °C, -229 °F | |

| Record name | DIAZOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAZOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1628 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIAZOMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1256 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIAZOMETHANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/357 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diazomethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0182.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Methodologies for Diazomethane Generation and Handling in Research Environments

Traditional Precursors and Synthetic Routes to Diazomethane

The laboratory preparation of this compound has historically relied on the decomposition of N-methyl-N-nitroso compounds. commonorganicchemistry.comgoogle.com The general synthetic strategy involves the reaction of methylamine (B109427) with an electron-deficient molecule, followed by treatment with a nitrosating agent to form an N-methyl nitrosamide intermediate. wikipedia.org This intermediate is then hydrolyzed using an aqueous base to yield this compound. wikipedia.org

A variety of N-methyl-N-nitroso compounds have been developed as precursors for this compound generation. wikipedia.org The selection of a precursor often depends on factors such as stability, ease of handling, and the specific reaction conditions required. Among the most common are N-nitrosamides and N-nitrosoureas. rsc.orgresearchgate.net

N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) : This is one of the most popular and commercially available precursors for this compound synthesis. wikipedia.orgwikipedia.org Diazald is favored because it is a relatively stable solid that is easier to handle compared to other precursors. wikipedia.orgresearchgate.net

N-methyl-N-nitrosourea (MNU) : MNU was the original precursor used for this compound synthesis. wikipedia.org While effective, its use has diminished somewhat because it is unstable at temperatures above 20 °C and can be shock-sensitive. wikipedia.org Despite this, it is still chosen for certain applications, particularly in flow chemistry, as it can lead to cleaner and faster reactions compared to Diazald. rsc.orgacs.org

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) : MNNG serves as another source for this compound generation. wikipedia.org

Other Precursors : Additional precursors include N,N'-dimethyl-N,N'-dinitrosoterephthalamide (DMDMT) and N-Nitroso-β-methylaminoisobutyl methyl ketone (Liquizald). wikipedia.org

The following table summarizes key traditional precursors for this compound generation.

| Precursor Name | Abbreviation | Chemical Formula | Key Characteristics |

| N-methyl-N-nitroso-p-toluenesulfonamide | Diazald | C₈H₁₀N₂O₃S | A common, relatively stable solid precursor. wikipedia.orgwikipedia.orgresearchgate.net |

| N-methyl-N-nitrosourea | MNU | C₂H₅N₃O₂ | Unstable above 20°C; provides clean, fast reactions. wikipedia.orgrsc.org |

| N-methyl-N'-nitro-N-nitrosoguanidine | MNNG | C₂H₅N₅O₃ | Serves as both a biochemical tool and a this compound source. wikipedia.org |

| N,N'-dimethyl-N,N'-dinitrosoterephthalamide | DMDMT | C₁₀H₁₀N₄O₄ | A developed precursor for this compound synthesis. wikipedia.org |

The generation of this compound from N-nitroso precursors is achieved through decomposition mediated by a strong base, typically an alkali hydroxide (B78521) like potassium hydroxide (KOH) or sodium hydroxide (NaOH). researchgate.netwikipedia.orgmpg.de The reaction is generally conducted in a two-phase system, consisting of an aqueous base and an organic solvent like diethyl ether. wikipedia.orgwikipedia.org

The mechanism for a precursor like Diazald involves the nucleophilic attack of a hydroxide ion on the sulfonamide group. This is followed by a series of elimination steps that ultimately liberate this compound gas, which co-distills with the ether solvent, and leaves a non-volatile salt byproduct (e.g., potassium p-toluenesulfonate) in the reaction flask. wikipedia.orgmpg.de This process is often facilitated by mild heating, typically to around 65–70 °C. wikipedia.org The rate of this compound formation can be controlled by the rate of addition of the precursor to the base solution. mpg.de

Advanced and In Situ Generation Strategies for this compound

To mitigate issues associated with handling this compound, significant research has focused on developing advanced generation strategies, particularly methods that produce the reagent in situ. e3s-conferences.orgresearchgate.net In situ generation involves producing the reagent in the same vessel where it will be immediately consumed, preventing its accumulation. nih.govresearchgate.net

In situ generation can be performed under both catalytic and non-catalytic conditions.

Non-Catalytic Systems : Many in situ methods are non-catalytic. A common approach involves a biphasic system where this compound is generated from a precursor (like a water-soluble Diazald derivative) in a strongly basic aqueous layer and then transfers to an immiscible organic layer containing the substrate. researchgate.netethz.ch Another innovative, base-free method involves a "click and release" reaction between an enamine and a sulfonyl azide (B81097) at low temperatures to produce this compound directly in an organic solvent. diva-portal.org This method's rate of generation can be controlled by temperature. diva-portal.org

Catalytic Systems : In some applications, the in situ generation is paired with a catalyst that facilitates the subsequent reaction of this compound. For example, iron porphyrin complexes have been used to catalyze the cyclopropanation of olefins in a biphasic system where this compound is generated simultaneously. researchgate.netethz.ch The catalyst in these systems must be stable to the harsh, basic conditions required for this compound generation. ethz.ch Similarly, palladium(II) catalysts have been used for cyclopropanation reactions where this compound, generated from MNU, continuously diffuses from an aqueous phase into the organic phase containing the catalyst and substrate. e3s-conferences.org

Continuous flow chemistry and microreactor technologies have emerged as powerful tools for the safe generation and use of this compound. rsc.orge3s-conferences.org These systems leverage large surface-area-to-volume ratios for precise control over reaction parameters and efficient heat transfer. acs.org This allows for the on-demand generation of this compound, where it is produced and consumed continuously, keeping the instantaneous amount of the hazardous reagent to a minimum. rsc.orgacs.org

Several flow-based systems have been developed:

Microreactors : Proof-of-concept studies have demonstrated that this compound can be synthesized from MNU and KOH in a microfluidic device, followed by immediate reaction with an acid to form a methyl ester with high yield. wikipedia.org

Continuous Flow Reactors : Scalable flow processes have been designed to produce this compound at significant rates. For instance, a robust two-step process starting from N-methylurea generates and consumes MNU and then this compound, achieving a productivity of 95–117 mmol per hour. rsc.orgrsc.org Another system using MNU as a precursor in a Corning GEN1 microflow reactor reported a production scale of up to 19 moles per day. acs.orge3s-conferences.org

Membrane-Based Flow Reactors : A significant advancement is the use of tube-in-tube or dual-channel microreactors that employ a gas-permeable membrane, such as Teflon AF-2400 or polydimethylsiloxane (B3030410) (PDMS). acs.orgnih.govresearchgate.net In this setup, this compound is generated from a precursor like Diazald and a base in an inner tube or channel. researchgate.netacs.org The anhydrous this compound gas then diffuses through the hydrophobic membrane into an outer tube or second channel containing the substrate dissolved in an organic solvent, where it reacts immediately. researchgate.netacs.orgnih.gov This technique physically separates the harsh aqueous generation conditions from the organic reaction phase. acs.org

The following table summarizes select findings from flow chemistry studies.

| Precursor | System Type | Productivity / Scale | Key Conditions & Findings |

| MNU | Two-step continuous flow process | 95–117 mmol/h. rsc.orgrsc.org | Starts from N-methylurea; generates MNU then this compound. Enables multi-gram scale synthesis. rsc.orgrsc.org |

| MNU | Corning GEN1 microflow reactor | Up to 19 mol/day. acs.orge3s-conferences.org | Base-induced decomposition in a two-phase solvent system. acs.org |

| Diazald | Tube-in-tube reactor with Teflon AF-2400 membrane | Lab-scale generation. acs.org | Anhydrous this compound diffuses through the membrane, allowing for safe reactions like methylations and cycloadditions. acs.org |

| MNU | Dual-channel microreactor with PDMS membrane | Lab-scale generation. researchgate.net | In situ generation, separation, and reaction. Prevents leakage of toxic gases. researchgate.net |

| Diazald | Continuous process for industrial generation | 50-60 tonnes/year (max inventory < 80 g). acs.org | Part of an integrated multistage continuous process for producing pharmaceutical intermediates. acs.org |

Controlled delivery focuses on regulating the release of this compound into the reaction mixture. This is intrinsically linked to the advanced in situ and flow strategies discussed previously.

Membrane Separation : The use of gas-permeable membranes (e.g., Teflon AF-2400) is a primary method for controlled delivery. researchgate.netacs.org In a "tube-in-flask" or "tube-in-tube" setup, the precursor and base are pumped through the membrane tubing, and the generated this compound diffuses out at a controlled rate into the surrounding substrate solution. researchgate.netresearchgate.net This physically separates the generation from the consumption and ensures that this compound is delivered in a pure, anhydrous gaseous form, which is instantly consumed. researchgate.netresearchgate.net

Slow Precursor Addition : In more traditional batch or semi-batch setups, a simple yet effective method of control is the slow, continuous addition of a precursor solution (e.g., Diazald in ether) via a dropping funnel into a heated solution of base. sigmaaldrich.comharvard.edu The rate of this compound generation is thereby directly controlled by the rate of precursor addition, preventing a dangerous buildup of the reagent. mpg.de

Chemically Controlled Release : The development of novel precursor systems, such as the enamine and sulfonyl azide "click and release" method, offers chemical control over this compound delivery. diva-portal.org In this system, the reaction does not require a harsh base and its rate is governed by temperature, allowing for a slow generation of this compound over time, which is a beneficial feature. diva-portal.org

Green Chemistry Principles in this compound Synthesis and Application

The application of green chemistry principles to the synthesis and use of this compound is primarily driven by the compound's inherent hazards, including its toxicity and explosive nature. rsc.orgresearchgate.net Traditional methods often involve the generation and isolation of this compound, which presents significant safety risks. rsc.orgcalpaclab.com Green chemistry seeks to mitigate these risks by developing methodologies that reduce or eliminate the handling of hazardous substances, improve energy efficiency, and maximize atom economy. acs.org Key strategies in this area include in-situ generation, the use of continuous flow technologies, and the development of safer precursors and alternative reagents. researchgate.netresearchgate.netnih.gov

In-Situ Generation Techniques

A core principle of green chemistry is the prevention of accidents by using intrinsically safer substances and processes. acs.org In-situ generation, where this compound is produced and consumed in the same reaction vessel, directly addresses this by avoiding the isolation and storage of the explosive gas. diva-portal.orgresearchgate.net

Several innovative in-situ methods have been developed:

Click and Release Reaction: A base-free, low-temperature method for the in-situ generation of this compound has been developed utilizing a "click and release" reaction between an enamine and a sulfonyl azide. diva-portal.org This approach avoids the need for harsh reagents like strong bases and allows for the reaction to be carried out by simply mixing stable, solid reagents at or below room temperature. diva-portal.org The versatility of this method has been demonstrated in the synthesis of diazoketones from acid chlorides, a transformation not previously achieved with in-situ generated this compound. diva-portal.org

Water-Soluble Precursors: The development of water-soluble versions of Diazald® enables the generation of this compound in a biphasic system. nih.gov In this setup, this compound is formed in a strongly basic aqueous layer and immediately transfers to an organic layer containing the substrate. nih.govresearchgate.net This method has been successfully applied to iron-catalyzed cyclopropanation reactions. nih.gove3s-conferences.org However, its utility can be limited to substrates and reagents that can tolerate the strongly basic aqueous conditions. nih.govresearchgate.net

Weighable this compound Surrogates: Imidazotetrazines, such as the pharmaceutical drug temozolomide (B1682018) (TMZ), have been repurposed as weighable, non-explosive solid precursors for generating diazonium species in situ. nih.govresearchgate.net Under mild aqueous conditions, TMZ slowly hydrolyzes to release a methyl diazonium species, which can then perform reactions like esterifications and cyclopropanations. nih.gov Compared to traditional precursors like Diazald®, which decomposes explosively at 60°C, TMZ is stable up to its melting point of 212°C, offering a significant safety advantage. nih.gov This method is operationally simple and has shown high efficiency for the methylation of a wide array of carboxylic acids. nih.govresearchgate.net

Table 1: Esterification of Carboxylic Acids using Temozolomide (TMZ) as a this compound Surrogate This interactive table summarizes the yields of various methyl esters synthesized using TMZ. The data is based on research findings demonstrating the efficiency of this green chemistry approach.

| Carboxylic Acid Substrate | Product (Methyl Ester) | Isolated Yield (%) |

| 4-Nitrobenzoic acid | Methyl 4-nitrobenzoate | 99% |

| Benzoic acid | Methyl benzoate | 99% |

| 4-Methoxybenzoic acid | Methyl 4-methoxybenzoate | 99% |

| (E)-Cinnamic acid | Methyl (E)-cinnamate | 99% |

| Ibuprofen | Methyl ibuprofen | 99% |

| Boc-L-proline | Methyl Boc-L-prolinate | 99% |

| N-Acetyl-L-phenylalanine | Methyl N-acetyl-L-phenylalaninate | 98% |

| Source: Adapted from research on imidazotetrazines as weighable this compound surrogates. nih.gov |

Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology for safely handling hazardous reagents like this compound. researchgate.netacs.org By performing reactions in microreactors or tube reactors, only a small amount of the hazardous material is present at any given time, significantly minimizing the risk of explosion. researchgate.netresearchgate.net This on-demand generation and immediate consumption aligns perfectly with green chemistry principles. acs.orgrsc.orgwikipedia.org

Key developments in this area include:

Integrated Precursor Synthesis and this compound Generation: A robust two-step continuous flow process has been developed that starts from the non-hazardous and inexpensive N-methylurea. rsc.orgrsc.org In the first step, N-methyl-N-nitrosourea (MNU) is generated and immediately consumed in the second step to produce this compound, which is then used in a subsequent reaction. rsc.orgresearchgate.net This integrated approach avoids the isolation of the hazardous MNU precursor and allows for safe, multi-gram scale production of the target product. rsc.org

Membrane-Based Separation: To generate pure, anhydrous solutions of this compound required for certain applications, flow systems incorporating semi-permeable membrane technology have been designed. researchgate.netacs.orgnih.gov In these "tube-in-tube" or "tube-in-flask" reactors, this compound is generated from a precursor like Diazald® in an inner tube made of a material such as Teflon AF-2400. acs.orgnih.gov The gaseous this compound selectively diffuses through the membrane into an outer chamber or flask containing the substrate solution, where it is instantly consumed. researchgate.netacs.orgnih.gov This technique prevents direct contact between the aqueous base and the substrate and eliminates the need for hazardous distillation procedures. researchgate.netnih.gov

Table 2: Comparison of Selected Continuous Flow Methods for this compound Generation This interactive table provides an overview of different continuous flow systems, highlighting their precursors, productivity, and the form of this compound generated. This data illustrates the scalability and efficiency of flow chemistry.

| Precursor | Reactor Type | Productivity/Throughput | Form of this compound | Reference(s) |

| N-methyl-N-nitrosourea (MNU) | Two-step continuous flow | 95–117 mmol/h | In solution with base | rsc.org |

| Diazald® | Tube-in-Tube (Teflon AF-2400) | ~10 mmol/h | Anhydrous, in organic solvent | acs.org |

| Diazald® | Tube-in-Flask (Teflon AF-2400) | 3.9 mg/min | Anhydrous, in organic solvent | e3s-conferences.org |

| N-methylurea (via MNU) | Corning G1 microreactor | Up to 19 mol/day | In solution with base | e3s-conferences.org |

| Source: Compiled from various studies on continuous flow generation of this compound. |

Safer Precursors and Alternative Reagents

Another facet of green chemistry is the design of safer chemicals. acs.org This includes the development of less hazardous precursors for this compound generation and the use of alternative reagents that can perform similar chemistry with a better safety profile.

Alternative Precursors: Besides the in-situ generation from N-methylurea, research has explored other precursors like tosylhydrazone sodium salts. rsc.orgnih.gov These salts can be used for the in-situ generation of a variety of diazo compounds, not just this compound, and have been successfully applied in epoxidation reactions. nih.gov

Trimethylsilylthis compound (B103560) (TMS-diazomethane): TMS-diazomethane is a commercially available and widely used alternative to this compound. wikipedia.orgarkat-usa.org It is considered significantly safer as it is less prone to explosion. nih.govreddit.com While it is less reactive than this compound, it is an effective reagent for many applications, particularly the methylation of carboxylic acids. nih.govnih.gov However, it is important to note that TMS-diazomethane is still acutely toxic and must be handled with appropriate safety precautions. reddit.comnih.gov Its reduced reactivity often necessitates different reaction conditions compared to this compound. nih.govarkat-usa.org

Mechanistic Studies and Reactivity Profiles of Diazomethane

[3+2] Cycloaddition Reactions of Diazomethane

This compound is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, particularly alkenes and alkynes. wikipedia.orglibretexts.org These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. libretexts.org

The reaction of this compound with alkenes is a concerted process that leads to the formation of pyrazolines. pearson.comlibretexts.org In this [3+2] cycloaddition, the this compound adds across the double bond of the alkene. nih.gov The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the resulting pyrazoline. libretexts.org For instance, a cis-alkene will yield a cis-substituted pyrazoline, and a trans-alkene will give a trans-substituted pyrazoline. libretexts.org

Pyrazolines can sometimes be unstable and may lose nitrogen gas upon heating or photolysis to form cyclopropanes. masterorganicchemistry.comlibretexts.org

When this compound reacts with alkynes, the initial product of the [3+2] cycloaddition is a pyrazole (B372694). slideshare.netyoutube.com This reaction provides a direct route to the pyrazole ring system. The mechanism is analogous to the reaction with alkenes, with the this compound adding across the triple bond of the alkyne. youtube.com The reaction is often facilitated with alkynes bearing electron-withdrawing groups. acs.org

| Dipolarophile | Initial Product | Potential Subsequent Reactions | Final Product(s) |

|---|---|---|---|

| Alkene | Pyrazoline | Elimination of N₂ | Pyrazoline, Cyclopropane (B1198618) |

| Alkyne | Pyrazole | - | Pyrazole |

Cycloadditions with Polar and Non-Polar Unsaturated Systems

The reactivity in these cycloadditions is influenced by the substituents on both the this compound and the dipolarophile. For example, in the reaction with methyl methacrylate, diazoethane (B72472) is nine times more reactive than this compound, highlighting the electronic effect of the alkyl substituent on the diazo compound.

Theoretical studies, such as those employing Molecular Electronic Density Theory (MEDT), have further elucidated the mechanism of these reactions. A study on the 1,3-dipolar cycloaddition between this compound and Psilostachyin, a sesquiterpene lactone containing multiple double bonds, revealed that the reaction proceeds through a one-step mechanism with asynchronous transition states. The analysis of reactivity indices and transition state geometries allows for the prediction of chemo-, regio-, and stereoselectivity. In this particular case, the reaction is exothermic, and out of eight possible reaction channels, the formation of specific pyrazoline derivatives is favored.

The nature of the this compound itself has also been a subject of theoretical investigation. The presence of a trimethylsilyl (B98337) group on this compound alters its electronic structure from a pseudo-monoradical to a more zwitterionic character. This change in electronic nature significantly influences its reactivity in [3+2] cycloaddition reactions, making polarity a decisive factor in the feasibility of these reactions.

Carbene and Carbenoid Generation from this compound

This compound is a primary precursor for the generation of methylene (B1212753) (CH₂), the simplest carbene. This highly reactive intermediate can be formed through the decomposition of this compound, which can be induced by thermal, photolytic, or metal-catalyzed methods.

Photolytic and Thermolytic Decomposition Pathways

The decomposition of this compound into a carbene and nitrogen gas can be achieved by supplying energy in the form of light (photolysis) or heat (thermolysis).

Photolysis: Irradiation of this compound with light promotes the loss of a stable nitrogen molecule (N₂), leaving behind a neutral carbon atom with only six valence electrons, known as a carbene. This process can occur without the need for protonation. Photochemical activation is often preferred as it can be conducted at low temperatures, which is beneficial for thermally sensitive substrates. However, this method is only suitable if the product itself is not susceptible to photodegradation. Theoretical studies using multiconfigurational self-consistent field (MC-SCF) methods have investigated the mechanism of carbene formation from the excited states of this compound.

Thermolysis: Heating this compound also leads to the extrusion of nitrogen gas and the formation of a carbene. However, thermal decomposition is often less ideal as the high temperatures required can lead to the degradation of delicate substrates and promote side reactions.

The generated carbene is a highly unstable and short-lived species that reacts immediately with other molecules present in the reaction mixture.

Transition Metal-Catalyzed Decomposition of this compound: Mechanisms and Ligand Effects

The decomposition of this compound can be catalyzed by various transition metals, most notably copper and rhodium complexes. This method offers greater control and selectivity compared to thermal or photolytic approaches. The active species in these reactions are not free carbenes but rather metal-carbene complexes, often referred to as carbenoids.

The mechanism generally involves the attack of the diazo compound on the metal center, forming a zwitterionic metal alkyl complex. This intermediate then expels nitrogen gas to generate the metal carbene. The reactivity and selectivity of these metal carbenoids can be fine-tuned by altering the ligands attached to the metal center.

Copper Catalysis: Copper and its salts have long been known to catalyze the decomposition of aliphatic diazo compounds. Copper(I) salts are generally the catalytically active species in these reactions. If copper(II) salts are used, they are typically reduced in situ by this compound to the corresponding copper(I) species. Copper-catalyzed reactions of diazo compounds generate copper carbene intermediates that can undergo a variety of transformations, including cyclopropanation.

Rhodium Catalysis: Rhodium complexes, such as dirhodium tetraacetate, are highly effective catalysts for the decomposition of diazo compounds. Rhodium carbenoids exhibit similar reactivity to free carbenes but are often more selective. The use of chiral ligands on the rhodium center has enabled the development of enantioselective cyclopropanation reactions.

Intermediacy of Free Carbenes and Metal Carbenoids in Reactions

The nature of the reactive intermediate—a free carbene or a metal carbenoid—has a significant impact on the outcome of the reaction.

Free Carbenes: Generated through photolysis or thermolysis, free carbenes are highly reactive and generally less selective. They can exist in either a singlet or triplet state, which have different reactivities. Singlet carbenes typically react in a concerted manner, retaining the stereochemistry of the starting material, while triplet carbenes behave as diradicals and react in a stepwise fashion, which can lead to a loss of stereospecificity.

Metal Carbenoids: These are metal-carbene complexes that are generally more stable and less reactive than free carbenes. This increased stability allows for greater selectivity in their reactions. The term "carbenoid" was introduced to describe species that exhibit carbene-like reactivity without necessarily being free divalent carbon species. Metal carbenoids are key intermediates in many synthetically useful transformations, such as the cyclopropanation of alkenes. The choice of metal and its associated ligands can influence the electrophilicity and reactivity of the carbenoid, allowing for a high degree of control over the reaction. For instance, Fischer-type carbenes are electrophilic, while Schrock-type carbenes are nucleophilic.

Rearrangement Reactions Involving this compound Intermediates

This compound and its derivatives, particularly α-diazoketones, are key substrates in a variety of important rearrangement reactions. These transformations often proceed through carbene or carbenoid intermediates and provide powerful methods for carbon-carbon bond formation and ring contraction.

The Wolff Rearrangement and its Variants

The Wolff rearrangement is a fundamental reaction in organic chemistry where an α-diazocarbonyl compound is converted into a ketene (B1206846) through the loss of dinitrogen, accompanied by a 1,2-rearrangement. This reaction can be initiated by thermolysis, photolysis, or transition metal catalysis.

The ketene intermediate is highly reactive and can be trapped by various nucleophiles. For example, reaction with water, alcohols, or amines yields carboxylic acids, esters, or amides, respectively. This trapping of the ketene is the basis for the Arndt-Eistert synthesis, a widely used method for the one-carbon homologation of carboxylic acids. In this sequence, a carboxylic acid is first converted to an acid chloride, which then reacts with this compound to form an α-diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile produces the homologated carboxylic acid derivative.

The mechanism of the Wolff rearrangement has been a subject of extensive study and can proceed through either a concerted pathway, where the loss of nitrogen and the 1,2-shift occur simultaneously, or a stepwise pathway involving a carbene intermediate. The reaction conditions can influence the operative mechanism. For instance, photolysis of linear diazoesters favors a stepwise mechanism, while both pathways can compete in the rearrangement of linear diazoketones. The rearrangement generally proceeds with retention of configuration at the migrating center.

When the α-diazoketone is cyclic, the Wolff rearrangement results in a ring-contracted product.

Other Skeletal Rearrangements Induced by this compound Derivatives

Beyond the well-documented Wolff rearrangement, this compound and its derivatives can induce a variety of other skeletal rearrangements, often leading to complex and synthetically valuable molecular architectures. These transformations are typically initiated by the nucleophilic attack of the diazo compound or by the intervention of a carbene intermediate, followed by a cascade of bond migrations.

One notable example is the Tiffeneau-Demjanov rearrangement, which serves as a powerful method for the one-carbon ring expansion of cyclic ketones. nih.govnih.gov The reaction is mechanistically similar to the Demjanov rearrangement and can be initiated by this compound. nih.gov The process begins with the nucleophilic attack of this compound on the carbonyl carbon of a cyclic ketone, forming a tetrahedral intermediate. This intermediate then undergoes a rearrangement with concomitant loss of dinitrogen gas (N₂), resulting in an expanded ring structure. nih.govnih.gov For instance, the treatment of cyclohexanone (B45756) with this compound yields cycloheptanone. nih.gov A significant advancement in this area is the use of trimethylsilylthis compound (B103560) (TMSCHN₂), a safer and often more efficient reagent than this compound itself. chem-station.com The use of lithium trimethylsilylthis compound (Li-TMSD) in a one-step methylene homologation of cyclic ketones provides a modern and effective variant of the Tiffeneau-Demjanov rearrangement. masterorganicchemistry.com The reaction of arylcyclobutanones with trimethylsilylthis compound, catalyzed by scandium triflate (Sc(OTf)₃), leads to the regioselective formation of enolsilanes, which upon hydrolysis yield the corresponding cyclopentanones. researchgate.net

Photochemical conditions can also incite unique skeletal rearrangements. For example, the photoinduced decarbonylative rearrangement of diazabicyclo[2.2.2]octenones provides access to the functionalized diazabicyclo[4.1.0]heptene skeleton. nih.gov This transformation highlights the utility of light to initiate complex bond reorganizations that are not accessible through thermal means alone. rsc.org

Furthermore, skeletal rearrangements can be observed in more complex systems. In the synthesis of highly functionalized cyclopentanes, an acid-catalyzed nucleophilic substitution of a bicyclic hydrazine-epoxide involves nitrogen participation, leading to a skeletal rearrangement. nih.gov Strain-induced skeletal rearrangements have also been documented. For instance, a highly strained polycyclic aromatic hydrocarbon containing azulene (B44059) moieties undergoes a skeletal rearrangement on a copper surface at elevated temperatures. nih.gov Similarly, twisted polycyclic aromatic hydrocarbons have been shown to undergo stepwise skeletal rearrangements under Scholl reaction conditions to form more stable, planar coronene (B32277) structures. nih.gov

The table below summarizes selected examples of skeletal rearrangements induced by this compound and its derivatives, showcasing the diversity of substrates and resulting molecular frameworks.

Table 1: Examples of Skeletal Rearrangements Induced by this compound Derivatives

| Substrate | Reagent/Conditions | Rearrangement Type | Product | Reference(s) |

|---|---|---|---|---|

| Cyclohexanone | This compound (CH₂N₂) | Tiffeneau-Demjanov Ring Expansion | Cycloheptanone | nih.gov |

| Arylcyclobutanones | Trimethylsilylthis compound (TMSCHN₂), Sc(OTf)₃ | Ring Expansion | 2-Arylcyclopentanones (after hydrolysis) | researchgate.net |

| Diazabicyclo[2.2.2]octenone | Photochemical (hν) | Decarbonylative Rearrangement | Diazabicyclo[4.1.0]heptene skeleton | nih.gov |

| Bicyclic hydrazine-epoxide | Acid-catalyzed | Nitrogen-participated Rearrangement | Disubstituted bicyclic hydrazines | nih.gov |

Reactions of this compound with Organometallic Reagents and Complexes

The reactivity of this compound extends to the realm of organometallic chemistry, where it engages in a variety of transformations with organometallic reagents and complexes. These reactions often involve the insertion of a methylene (CH₂) group into metal-carbon or metal-heteroatom bonds, the formation of metallacycles, or the generation of metal-carbene intermediates that can undergo subsequent reactions. youtube.com

A common reaction pathway is the insertion of the methylene group from this compound into a metal-carbon bond. For example, organolithium reagents react with this compound, although the outcomes can be complex and are not as straightforward as with other carbonyl compounds. libretexts.orgmasterorganicchemistry.comlibretexts.org Similarly, Grignard reagents have been shown to react with this compound and its derivatives. nih.gov

Transition metal complexes, in particular, exhibit rich and diverse reactivity with this compound. Palladium complexes, for instance, can catalyze the coupling of this compound with aryl halides. msu.edu The reaction of diphosphino aryl palladium complexes with diazoalkanes can lead to η³-allyl or η³-benzyl palladium derivatives through a carbene-aryl coupling mechanism. masterorganicchemistry.com Organopalladium chemistry offers a broad scope for such transformations. libretexts.org

Rhodium complexes are also widely used to mediate reactions of diazo compounds. Rhodium(II) acetate, for example, catalyzes cyclopropanations via organometallic intermediates. nih.gov Rh(II)-catalyzed reactions of diazoesters with diorganozinc reagents can proceed through two distinct, catalyst-dependent mechanisms, one involving a rhodium-carbene intermediate and subsequent carbozincation, and another involving the initial formation of an azine followed by addition of the organozinc reagent. masterorganicchemistry.com

The reaction of this compound with organozinc reagents has been explored, leading to various products depending on the reaction conditions and the nature of the zinc reagent. acs.org Organocopper reagents, often prepared from organolithium compounds or Grignard reagents and copper(I) salts, are versatile nucleophiles that can participate in reactions with this compound derivatives, although this area is less explored than their reactions with other electrophiles. wikipedia.orgfiveable.me

The interaction of this compound with organometallic complexes can also lead to the formation of novel metallacycles. For instance, the coupling of this compound and a carbonyl ligand in a dimanganese complex results in a new five-membered metallacycle. nih.gov Furthermore, this compound has been used in the synthesis of organometallic polymers, where the methylene unit is incorporated into the polymer backbone.

The table below provides a summary of selected reactions between this compound and various organometallic reagents and complexes, illustrating the breadth of this chemistry.

Table 2: Reactions of this compound with Organometallic Reagents and Complexes

| Organometallic Reagent/Complex | This compound Derivative | Product Type | Example Product | Reference(s) |

|---|---|---|---|---|

| Organolithium Reagents | This compound | Complex mixture of products | - | libretexts.orgmasterorganicchemistry.comlibretexts.org |

| Grignard Reagents | This compound | Hydrazones | - | nih.gov |

| Diphosphino Aryl Palladium Complexes | Diazoalkanes | η³-Allyl or η³-Benzyl Palladium Derivatives | [Pd(η³-CH₂CH=CHPh)(dppe)]⁺ | masterorganicchemistry.com |

| Rh₂(OAc)₄ | Ethyl diazoacetate, Et₂Zn | Hydrazone | Ethyl 2-hydrazono-2-phenylacetate | masterorganicchemistry.com |

| Dimanganese Complex [Mn₂(CO)₅(dppm)₂] | This compound | Metallacycle | [Mn₂(CO)₄{μ-C(O)CH₂N₂}(dppm)₂] | nih.gov |

| (cod)PtCl(CH₃) | This compound | Methylene Insertion/Rearrangement | (cod)PtCl(CH₂CH₃) | |

| Diorganozinc Reagents | Diazoesters (catalyzed by Rh₂(DIEA)₄) | Zinc Enolate | - | masterorganicchemistry.com |

Strategic Applications of Diazomethane in Advanced Organic Synthesis

Homologation Strategies in Complex Molecule and Natural Product Synthesis

Homologation, the process of increasing the carbon chain length by one or more units, is a fundamental strategy in synthesizing complex molecules and natural products. Diazomethane plays a crucial role in several homologation methodologies.

Chain Elongation in Aldehydes, Ketones, and Esters

The Arndt-Eistert synthesis is a cornerstone reaction for the one-carbon homologation of carboxylic acids. This multi-step sequence typically begins with the conversion of a carboxylic acid to its corresponding acid chloride, often using thionyl chloride or oxalyl chloride. Subsequently, reaction with this compound yields an α-diazoketone. This intermediate then undergoes the Wolff rearrangement, typically catalyzed by silver salts, heat, or light, to form a ketene (B1206846). The ketene is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologated carboxylic acid, ester, or amide, respectively. masterorganicchemistry.comorganic-chemistry.orgcsbsju.eduslideshare.net

Beyond carboxylic acids, this compound can directly homologate aldehydes and ketones. In these reactions, this compound adds to the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then undergo a rearrangement, often involving a 1,2-shift, to form a homologated ketone with the insertion of a methylene (B1212753) group. researchgate.netyoutube.comwikipedia.orgacs.orgbenthamdirect.commdpi.com This process is particularly valuable for extending carbon chains in carbonyl-containing compounds.

Table 1: Homologation Reactions Utilizing this compound

| Reactant Type | Transformation | Product Type | Key Reaction/Methodology |

| Carboxylic Acid | +1 Carbon (CH₂ group insertion) | Homologous Carboxylic Acid or Ester/Amide | Arndt-Eistert Synthesis |

| Aldehyde/Ketone | +1 Carbon (CH₂ group insertion) | Homologated Ketone | Carbonyl Homologation |

| Carboxylic Acid | Methyl Ester Formation (via protonation/SN2) | Methyl Ester | Direct Methylation |

Ring Expansion Methodologies Utilizing this compound

This compound is instrumental in expanding the size of cyclic systems, particularly cyclic ketones. The Büchner–Curtius–Schlotterbeck reaction, for instance, involves the reaction of ketones with this compound. This reaction can lead to the formation of homologated ketones or, in the case of cyclic ketones, ring expansion. For example, cyclopentanone (B42830) can be converted into cyclohexanone (B45756), effectively increasing the ring size by one carbon atom. wikipedia.orgyoutube.com This methodology is a classical approach for generating structurally complex scaffolds and has been applied to synthesize various ring sizes, including less stable larger rings. researchgate.netcore.ac.ukmdpi.com The mechanism typically involves nucleophilic attack of this compound on the carbonyl carbon, followed by nitrogen extrusion and rearrangement. wikipedia.orgyoutube.com

Construction of Heterocyclic Systems via this compound Chemistry

This compound and its derivatives are potent reagents for constructing diverse heterocyclic frameworks, particularly nitrogen-containing heterocycles, through cycloaddition reactions.

Synthesis of Pyrazoles, Triazoles, and Related Nitrogen Heterocycles

This compound readily participates in [3+2] cycloaddition reactions, often with electron-deficient alkenes or alkynes, to form five-membered heterocycles. A significant application involves the reaction of this compound with nitroalkenes, which can lead to the formation of pyrazolines, subsequently aromatizing to pyrazoles. chim.itmdpi.com Similarly, reactions with arynes can yield indazoles. rsc.org Furthermore, diazo carbonyl compounds, which are often synthesized using this compound, are versatile precursors for a broad range of azoles, including pyrazoles, triazoles, and oxazoles, through various cycloaddition and cyclization pathways. nih.govmun.caijraset.com Methylation of pre-formed triazoles with this compound also represents a functionalization strategy for these heterocycles. bhu.ac.in

Formation of Oxiranes and Epoxides

In reactions involving carbonyl compounds, this compound can also lead to the formation of oxiranes (epoxides) as a side product. This typically occurs when the tetrahedral intermediate formed after the initial nucleophilic attack of this compound on the carbonyl carbon undergoes an intramolecular cyclization, expelling nitrogen gas and forming the epoxide ring. wikipedia.orgyoutube.comlumenlearning.combenthamdirect.com While often considered a byproduct in homologation or ring expansion reactions, this pathway highlights this compound's capacity to generate strained three-membered oxygen heterocycles.

Functional Group Interconversions and Derivatization

This compound excels in mild functional group interconversions, primarily methylation reactions.

Methylation of Carboxylic Acids and Phenols: this compound is a highly effective reagent for converting carboxylic acids into their corresponding methyl esters. The reaction proceeds via proton transfer from the carboxylic acid to this compound, followed by an SN2 reaction between the carboxylate anion and the protonated this compound, releasing nitrogen gas. masterorganicchemistry.comspcmc.ac.inlibretexts.orgpearson.com This method is particularly advantageous for carboxylic acids with sensitive stereocenters, as it avoids harsh conditions that might compromise stereochemical integrity. spcmc.ac.in this compound also readily methylates phenols to form methyl ethers. spcmc.ac.inwikipedia.orgsolubilityofthings.comslideshare.net However, it is generally unreactive towards alcohols due to their lower acidity. spcmc.ac.in

Generation of Ketenes via Wolff Rearrangement: As mentioned in the context of homologation, the Wolff rearrangement of α-diazoketones (often prepared using this compound) generates highly reactive ketenes. These ketenes are valuable intermediates that can be trapped with various nucleophiles to yield a diverse range of carboxylic acid derivatives, including esters, amides, and carboxylic acids. masterorganicchemistry.comorganic-chemistry.orgresearchgate.netcsbsju.eduslideshare.netslideshare.net

Table 2: Functional Group Interconversions and Derivatizations with this compound

| Functional Group Transformation | Reactant Type | Product Type | Reaction Type/Mechanism |

| Methylation | Carboxylic Acid | Methyl Ester | Acid-base followed by SN2 |

| Methylation | Phenol | Methyl Ether | Acid-base followed by SN2 |

| Ketene Formation | α-Diazoketone | Ketene | Wolff Rearrangement (N₂ extrusion, 1,2-shift) |

| Ketene Trapping | Ketene + Nucleophile | Ester, Amide, Acid | Nucleophilic addition to ketene |

Cyclopropanation Reactions

This compound serves as a precursor to methylene carbene (CH₂) upon photolysis, thermolysis, or metal catalysis. This carbene readily adds to alkenes to form cyclopropanes. masterorganicchemistry.commasterorganicchemistry.comunl.ptwikipedia.orge3s-conferences.orgsolubilityofthings.comlumenlearning.combenthamdirect.com This reaction is a direct method for forming cyclopropane (B1198618) rings, a motif found in various natural products and pharmaceuticals. While direct photolysis of this compound can be difficult to control, catalyzed decomposition offers more robust pathways. masterorganicchemistry.com The stereochemistry of the alkene is typically retained in the cyclopropane product, indicating a syn addition mechanism. masterorganicchemistry.comwikipedia.orglumenlearning.com

Conversion of Carboxylic Acids to Methyl Esters for Analytical Elucidation of Other Compounds